n-Cyclopentylcyclohexanamine
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Overview
Description
n-Cyclopentylcyclohexanamine: is an organic compound with the molecular formula C11H21N It is a secondary amine, characterized by a cyclopentyl group attached to a cyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclopentyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Cyclopentylcyclohexanamine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
n-Cyclopentylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of n-Cyclopentylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine: A primary amine with a similar cyclohexane structure but lacking the cyclopentyl group.
Dicyclohexylamine: A secondary amine with two cyclohexane groups attached to the nitrogen atom.
Cyclopentylamine: A primary amine with a cyclopentane structure.
Uniqueness: n-Cyclopentylcyclohexanamine is unique due to the presence of both cyclopentyl and cyclohexanamine groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-cyclopentylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPYKHDZMIJYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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